ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate
Overview
Description
Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole-based derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. In addition, Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate has been shown to modulate the activity of various neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In addition, Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate in lab experiments is its relatively simple synthesis method and high yield. In addition, this compound has been extensively studied, and its potential applications in various fields have been well documented. However, one limitation of using Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate. One potential direction is the further investigation of its potential applications in the treatment of cancer, inflammation, and neurological disorders. In addition, the development of new synthesis methods for this compound may be beneficial in increasing yield and purity. Furthermore, the investigation of the toxicity and safety of Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate is essential for its potential use in clinical settings.
Conclusion:
In conclusion, Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate is a chemical compound that has potential applications in various fields, including the pharmaceutical industry. This compound has been extensively studied for its potential therapeutic effects and has been shown to have various biochemical and physiological effects. However, further investigation is necessary to fully understand the mechanism of action and potential applications of Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate.
Scientific Research Applications
Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, Ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate has been studied for its antimicrobial and antioxidant properties.
properties
IUPAC Name |
ethyl 4-[[2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3S/c1-2-27-17(26)12-7-9-13(10-8-12)20-16(25)11-28-18-21-22-23-24(18)15-6-4-3-5-14(15)19/h3-10H,2,11H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNNQLMYEBVYMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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